molecular formula C6H10N2O B1428993 3-(Methylamino)oxolane-3-carbonitrile CAS No. 1342898-74-1

3-(Methylamino)oxolane-3-carbonitrile

Cat. No. B1428993
M. Wt: 126.16 g/mol
InChI Key: OKCJTEUGXBKMSC-UHFFFAOYSA-N
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Description

3-(Methylamino)oxolane-3-carbonitrile, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. It was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Pyrans : A study demonstrated the synthesis of various pyrans, including 6-(methylamino)-4-(aryl)-5-nitro-2-phenyl-4H-pyran-3-carbonitriles, using a domino one-pot three-component reaction. This process involves Knoevenagel condensation–Michael addition–intramolecular O-cyclization sequence of reactions (Sivakumar, Kumar, & Kanchithalaivan, 2013).

  • Ring Transformation in Synthesis : Research has shown that 4-sec-amino-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles undergo ring transformation with S-methylisothiourea sulfate and 1-carboxamidinepyrazole hydrochloride, resulting in the synthesis of functionalized 5,6-dihydrobenzo[h]quinolines (Pratap & Ram, 2007).

  • Hydrolysis and NMR Analysis : Another study explored the hydrolysis of the nitrile moiety in 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, with insights gained through NMR analysis and density functional theory (DFT) calculations (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).

Optoelectronics and Material Science

  • Exploration of Optoelectronic Properties : A detailed study was conducted on the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including those with a 3-carbonitrile group, using DFT and time-dependent DFT (Irfan et al., 2020).

Biomedical Applications

  • Cytotoxic and Antitumor Activities : Compounds synthesized from 3-(methylamino)oxolane-3-carbonitrile, such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, have been evaluated for cytotoxic activity against various cancer cell lines, showing promising results in some cases (El Gaafary et al., 2021).

  • DNA and Protein Interactions : Research on ruthenium(II) complexes with isothiazole ligands, including those derived from 3-(methylamino)oxolane-3-carbonitrile, showed significant interactions with CT-DNA and human serum albumin, suggesting potential applications in medicinal chemistry (Đukić et al., 2020).

properties

IUPAC Name

3-(methylamino)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCJTEUGXBKMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)oxolane-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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